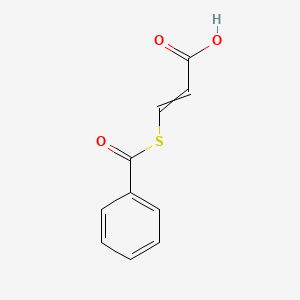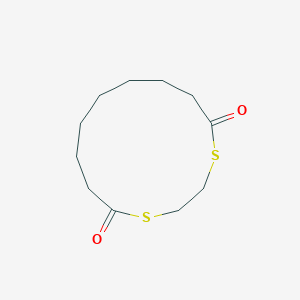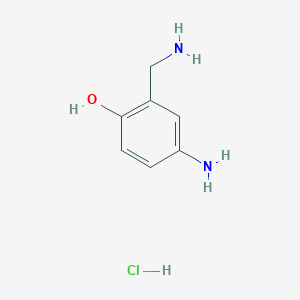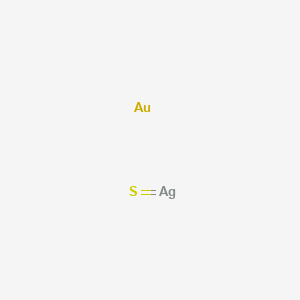
Gold;sulfanylidenesilver
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Gold;sulfanylidenesilver is a compound that combines the unique properties of gold and silver with sulfurThe interaction between gold and sulfur is particularly noteworthy, as it forms a robust but modifiable bond that is crucial for stabilizing nanostructures and transmitting electronic interactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Gold;sulfanylidenesilver typically involves the reaction of gold and silver salts with sulfur-containing reagents. One common method is the use of alkaline sulfur-containing lixiviants, such as thiosulfate, polysulfides, and alkaline sulfide solutions. These reagents are known for their low toxicity, high efficiency, and strong adaptability .
Industrial Production Methods: In industrial settings, the production of this compound can be achieved through processes that involve the leaching of gold and silver ores with sulfur-containing solutions. This method is particularly useful for extracting gold and silver from refractory ores that contain copper and carbonaceous matter .
Chemical Reactions Analysis
Types of Reactions: Gold;sulfanylidenesilver undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, gold in the compound can react with halogens to form gold halides, such as gold(III) chloride and gold(III) bromide . Additionally, the compound can form complexes with cyanide, which is used in the extraction of silver .
Common Reagents and Conditions:
Oxidation: Gold reacts with chlorine and bromine to form gold halides.
Reduction: Gold can be reduced from its ionic form to metallic gold using reducing agents.
Substitution: Gold forms complexes with cyanide in the presence of oxygen and water.
Major Products: The major products formed from these reactions include gold halides, metallic gold, and gold-cyanide complexes .
Scientific Research Applications
Gold;sulfanylidenesilver has a wide range of applications in scientific research:
Mechanism of Action
Gold;sulfanylidenesilver can be compared with other gold and silver compounds, such as:
Gold(I) and Gold(III) Complexes: These compounds are known for their catalytic properties and are used in similar applications.
Silver Sulfadiazine: This compound is used as an antibacterial agent in medical applications.
Uniqueness: this compound stands out due to its combined properties of gold, silver, and sulfur, which provide unique advantages in terms of stability, reactivity, and versatility in various applications .
Comparison with Similar Compounds
- Gold(I) N-heterocyclic carbenes
- Cyclometalated Gold(III) compounds
- Silver sulfadiazine
Properties
CAS No. |
132826-59-6 |
|---|---|
Molecular Formula |
AgAuS |
Molecular Weight |
336.90 g/mol |
IUPAC Name |
gold;sulfanylidenesilver |
InChI |
InChI=1S/Ag.Au.S |
InChI Key |
LSMRBAGORXFPAB-UHFFFAOYSA-N |
Canonical SMILES |
S=[Ag].[Au] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


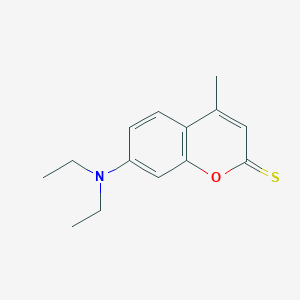

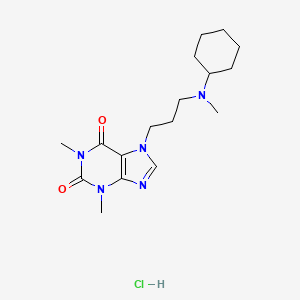
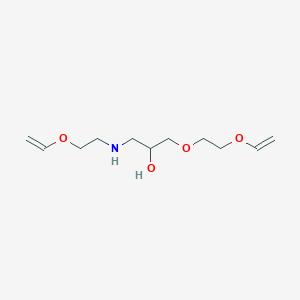

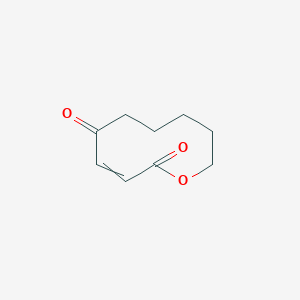
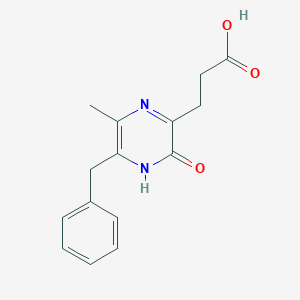
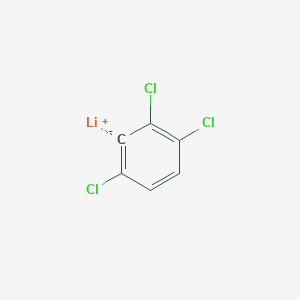
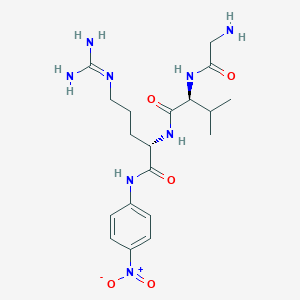
![2-Propenoic acid, 2-[[(1,1-dimethylethyl)dioxy]methyl]-, ethyl ester](/img/structure/B14276294.png)

